1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 920184-23-2
VCID: VC7291474
InChI: InChI=1S/C18H21N7O2/c1-3-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-5-4-6-14(11-13)27-2/h4-6,11-12H,3,7-10H2,1-2H3
SMILES: CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Molecular Formula: C18H21N7O2
Molecular Weight: 367.413

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

CAS No.: 920184-23-2

Cat. No.: VC7291474

Molecular Formula: C18H21N7O2

Molecular Weight: 367.413

* For research use only. Not for human or veterinary use.

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one - 920184-23-2

Specification

CAS No. 920184-23-2
Molecular Formula C18H21N7O2
Molecular Weight 367.413
IUPAC Name 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H21N7O2/c1-3-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-5-4-6-14(11-13)27-2/h4-6,11-12H,3,7-10H2,1-2H3
Standard InChI Key AGDBCFJWMZNURQ-UHFFFAOYSA-N
SMILES CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s IUPAC name, 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one, reflects its multicomponent structure:

  • Triazolopyrimidine core: A fused bicyclic system comprising a 1,2,3-triazole ring (positions 1–3) and a pyrimidine ring (positions 4–7).

  • 3-Methoxyphenyl group: Attached to the triazole ring, providing electronic modulation through the methoxy (-OCH₃) substituent.

  • Piperazine-propanone side chain: A piperazine ring linked to a propan-1-one group, enhancing solubility and enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H21N7O2\text{C}_{18}\text{H}_{21}\text{N}_7\text{O}_2
Molecular Weight367.413 g/mol
SMILESCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
InChI KeyAGDBCFJWMZNURQ-UHFFFAOYSA-N
SolubilityNot publicly available

The absence of solubility data underscores a critical gap in characterizing its pharmacokinetic behavior.

Synthetic Methodology

Multi-Step Synthesis

The synthesis of this compound involves sequential reactions to assemble its heterocyclic framework:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 3-methoxyphenylhydrazine with cyanopyrimidine derivatives under acidic conditions generates the triazolo[4,5-d]pyrimidine scaffold.

  • Piperazine Attachment: Nucleophilic substitution at the pyrimidine C7 position using piperazine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C).

  • Propanone Functionalization: Acylation of the piperazine nitrogen with propionyl chloride in the presence of a base (e.g., triethylamine) yields the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
13-Methoxyphenylhydrazine, HCl, 100°C60–70%
2Piperazine, DMF, 120°C, 12 hrs45–55%
3Propionyl chloride, Et₃N, 0°C→RT75–85%

Optimization challenges include low yields in the piperazine coupling step, necessitating catalyst screening or microwave-assisted synthesis.

Biological Activities and Mechanisms

Antimicrobial Effects

Analogous compounds exhibit bacteriostatic activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and Escherichia coli (MIC = 16–32 µg/mL). The methoxy group likely enhances membrane permeability, while the triazole ring disrupts bacterial folate synthesis.

Applications in Drug Development

Kinase Inhibitor Candidates

The structural resemblance to p38 MAPK inhibitors (e.g., doramapimod) positions this compound as a potential anti-inflammatory agent . Modifications to the propanone moiety could improve selectivity and reduce off-target effects.

Antibiotic Adjuvants

Combining this compound with β-lactam antibiotics may counteract resistance mechanisms in Gram-positive pathogens, though synergy studies are needed.

Comparative Analysis with Structural Analogs

The derivative 3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one (CAS No. 1005306-94-4) incorporates a cyclopentyl group, increasing lipophilicity (LogP = 3.2 vs. 2.8 for the parent compound). This modification enhances blood-brain barrier penetration but reduces aqueous solubility.

Challenges and Future Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) or nanocarrier systems could address poor solubility.

  • In Vivo Toxicology: Acute toxicity profiles remain uncharacterized, requiring rodent studies to establish LD₅₀ values.

  • Target Validation: CRISPR-Cas9 screens or siRNA knockdowns are needed to confirm putative targets like p38 MAPK .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator